1-(Pyridin-3-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(Pyridin-3-yl)piperidine-3-carboxylic acid is a heterocyclic organic compound that features both a pyridine ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)piperidine-3-carboxylic acid typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method includes the amidation of pyridine-3-carboxylic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
1-(Pyridin-3-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes or cancer cell proliferation .
Comparison with Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds such as nicotinic acid and isonicotinic acid contain the pyridine ring and are used in various medicinal applications.
Uniqueness: 1-(Pyridin-3-yl)piperidine-3-carboxylic acid is unique due to its combined pyridine and piperidine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
1369113-00-7 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-3-2-6-13(8-9)10-4-1-5-12-7-10/h1,4-5,7,9H,2-3,6,8H2,(H,14,15) |
InChI Key |
FDLLPYVJNYKRNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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